3-(2-Isopropylphenyl)propanoyl chloride

Description

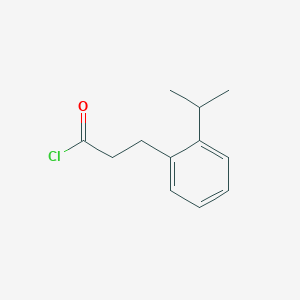

3-(2-Isopropylphenyl)propanoyl chloride is an acyl chloride derivative featuring a propanoyl chloride backbone substituted with a 2-isopropylphenyl group at the third carbon. This aromatic substituent introduces steric and electronic effects that differentiate it from simpler acyl chlorides. Acyl chlorides are highly reactive intermediates in organic synthesis, commonly used for forming esters, amides, and other derivatives via nucleophilic acyl substitution. The isopropyl group on the phenyl ring may influence its stability, reactivity, and applications compared to analogous compounds .

Properties

Molecular Formula |

C12H15ClO |

|---|---|

Molecular Weight |

210.70 g/mol |

IUPAC Name |

3-(2-propan-2-ylphenyl)propanoyl chloride |

InChI |

InChI=1S/C12H15ClO/c1-9(2)11-6-4-3-5-10(11)7-8-12(13)14/h3-6,9H,7-8H2,1-2H3 |

InChI Key |

RKVLCCNSCFCRQQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC=CC=C1CCC(=O)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Propionyl Chloride (Propanoyl Chloride, CAS 79-03-8)

Structural Differences :

- Propionyl chloride (CH₃CH₂COCl) lacks aromatic substituents, making it smaller and less sterically hindered.

- 3-(2-Isopropylphenyl)propanoyl chloride incorporates a bulky 2-isopropylphenyl group, which increases steric hindrance and may reduce reactivity toward nucleophiles.

Market and Handling :

- Propionyl chloride is produced globally, with key manufacturers in Europe, Asia, and North America. Its market is driven by demand in agrochemicals and pharmaceuticals .

Aromatic Acyl Chlorides: 3-(2-(Chlorocarbonyl)phenyl)propanoate

Substituent Effects :

- The ortho-substitution in both compounds introduces steric effects, but the isopropyl group in this compound may further hinder nucleophilic attack compared to the methoxy group in 3-(2-(chlorocarbonyl)phenyl)propanoate.

Bulky Acyl Chlorides: tert-Butyl-Substituted Derivatives

Reaction Pathways :

- demonstrates that tert-butyl-substituted phenols react with thionyl chloride to form oxidative condensation products (e.g., biphenyls and diphenoquinones) rather than the expected acyl chloride .

- This suggests that highly bulky groups (e.g., tert-butyl) promote redox pathways, whereas smaller substituents like isopropyl may allow acyl chloride formation under controlled conditions.

Stability Considerations :

- Steric bulk from tert-butyl or isopropyl groups can stabilize the acyl chloride against hydrolysis but may also increase susceptibility to thermal decomposition or side reactions.

Data Table: Key Properties and Reactivity

| Compound | Molecular Weight (g/mol) | Reactivity with Nucleophiles | Stability to Hydrolysis | Key Applications |

|---|---|---|---|---|

| Propionyl chloride | 92.52 | High | Low | Agrochemicals, polymers |

| 3-(2-Isopropylphenyl)propanoyl Cl | ~210.7 (estimated) | Moderate (steric hindrance) | Moderate | Specialty synthesis |

| 3-(2-(Chlorocarbonyl)phenyl)propanoate | ~228.6 | High (electron-withdrawing) | Low | Pharmaceutical intermediates |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.